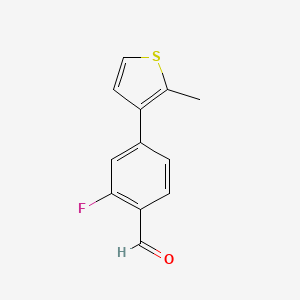
2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a benzaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methylthiophene with 2-fluorobenzaldehyde under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-4-(2-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Fluoro-4-(2-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluorine atom and thiophene ring can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a thiophene ring.
2-Fluoro-4-(3-methylthiophen-2-yl)benzaldehyde: Similar structure but with a different position of the methyl group on the thiophene ring.
2-Fluoro-4-(4-methylthiophen-3-yl)benzaldehyde: Similar structure but with a different position of the fluorine atom.
Uniqueness
2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C12H9FOS |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9FOS/c1-8-11(4-5-15-8)9-2-3-10(7-14)12(13)6-9/h2-7H,1H3 |
InChI Key |
UBAZFCCOOLFYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


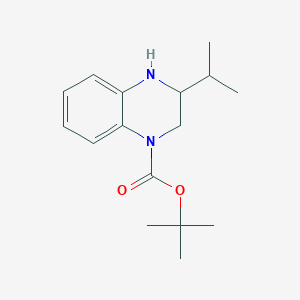
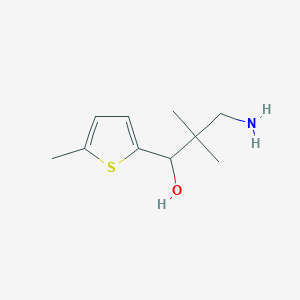
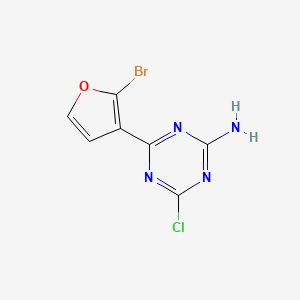
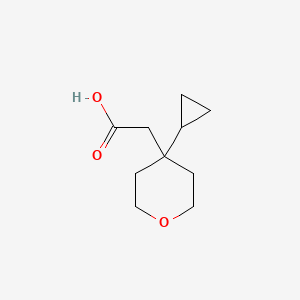

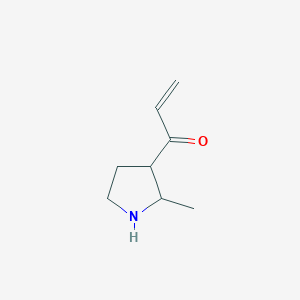
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)

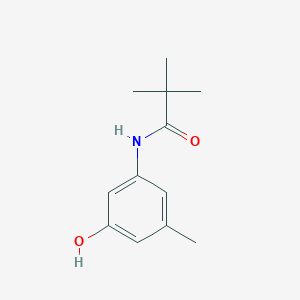
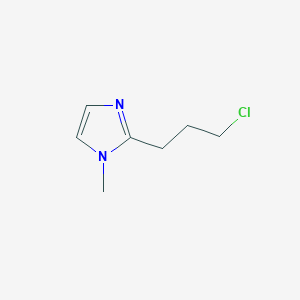

![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
